(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol
Description
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol is a substituted benzyl alcohol derivative with a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 4, and a methoxy group (-OCH₃) at position 5 on the benzene ring. The hydroxymethyl (-CH₂OH) functional group is attached to the aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₀H₁₃ClO₃, with a molecular weight of 216.66 g/mol (inferred from positional isomers in ).
Properties
Molecular Formula |
C10H13ClO3 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
(3-chloro-4-ethoxy-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5,12H,3,6H2,1-2H3 |
InChI Key |
KMGNRJSCXJRIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group.
Ethoxylation and Methoxylation: Subsequent reactions introduce the ethoxy and methoxy groups.
Methanol Addition: Finally, the methanol group is added to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often use catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Substitution Pattern and Functional Group Variations
The following table compares (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol with structurally analogous compounds, highlighting key differences in substituents and molecular properties:
Key Observations :
Positional Isomerism: The compound (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol () differs only in the positions of ethoxy and methoxy groups. This minor structural variation can significantly impact intermolecular interactions, solubility, and crystallization behavior.
Halogen Replacement : Bromine substitution () increases molecular weight and polarizability, which may influence binding affinity in receptor-ligand interactions.
Biological Activity
(3-Chloro-4-ethoxy-5-methoxyphenyl)methanol is an organic compound characterized by its phenolic structure and multiple functional groups, including a chloro group, ethoxy group, and methoxy group. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on recent studies, focusing on its interactions with biological targets, structure-activity relationships, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol exhibits significant antimicrobial properties. It has been shown to interact with bacterial quorum sensing systems, particularly in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity. The compound's mechanism of action involves inhibiting the LasR protein, thereby disrupting bacterial communication and reducing virulence factors.
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies indicate that specific substitutions on the aromatic ring significantly affect the potency of related compounds. For instance, derivatives with similar structural features demonstrated IC50 values as low as 0.034 µM against chloroquine-sensitive strains . This suggests that modifications to the substituents can enhance antimalarial activity while maintaining selectivity.
Case Study 1: Interaction with Pseudomonas aeruginosa
In a study examining the effects of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol on Pseudomonas aeruginosa, researchers found that the compound effectively inhibited biofilm formation in vitro. This was attributed to its ability to disrupt quorum sensing pathways, leading to decreased expression of virulence factors.
Case Study 2: Antiplasmodial Potency
Another study focused on the antiplasmodial properties of related compounds derived from the same phenolic scaffold. The findings revealed that specific substitutions at positions 3 and 4 significantly influenced biological activity against Plasmodium falciparum. The most potent derivative exhibited an IC50 value of 0.034 µM, highlighting the importance of structural modifications for enhancing efficacy .
Comparative Analysis
A comparative analysis of (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol with structurally similar compounds reveals unique aspects that contribute to its biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloroaniline | Contains amino group instead of hydroxymethyl | More basic due to amino functionality |
| 4-Ethoxyphenol | Lacks chlorine and methoxy groups | Primarily used as an antioxidant |
| 2-Methoxyphenol | Contains methoxy but lacks chloro and ethoxy groups | Used mainly in fragrances; less complex |
| 3-Ethoxy-4-methylphenol | Similar ethoxy and methyl groups; lacks chlorine | Different substitution pattern affects reactivity |
The presence of both chloro and multiple methoxy/ethoxy groups in (3-Chloro-4-ethoxy-5-methoxyphenyl)methanol enhances its reactivity and potential therapeutic applications compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
